molecular formula C9H8Br2O2 B1595320 3,5-Dibromo-2-ethoxybenzaldehyde CAS No. 61657-67-8

3,5-Dibromo-2-ethoxybenzaldehyde

Cat. No. B1595320
CAS RN: 61657-67-8
M. Wt: 307.97 g/mol
InChI Key: MHBMBLXXEWUFSQ-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-ethoxybenzaldehyde is a chemical compound with the molecular formula C9H8Br2O2 and a molecular weight of 307.97 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .


Molecular Structure Analysis

The InChI code for 3,5-Dibromo-2-ethoxybenzaldehyde is 1S/C9H8Br2O2/c1-2-13-9-6(5-12)3-7(10)4-8(9)11/h3-5H,2H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

3,5-Dibromo-2-ethoxybenzaldehyde has a molecular weight of 307.97 . The specific physical and chemical properties of this compound are not detailed in the search results.

Scientific Research Applications

Chemical Synthesis and Reactivity

3,5-Dibromo-2-ethoxybenzaldehyde serves as a crucial intermediate in the synthesis of complex organic compounds. Its utility has been demonstrated in various chemical reactions, including the Knoevenagel condensation, where it reacts with ethyl cyanoacetate under specific conditions to produce coumarin derivatives, showcasing its potential in synthesizing biologically active molecules (Yasuda & Midorikawa, 1966). Additionally, its reaction with hexylmagnesium bromide via Grignard reagents highlights its role in forming substituted benzyl alcohols, further emphasizing its importance in organic synthesis (Shimura, Kawai, & Minegishi, 1993).

Electrocatalytic and Photophysical Properties

Studies have also explored the electrocatalytic activities of derivatives of dihydroxybenzaldehydes, closely related to 3,5-Dibromo-2-ethoxybenzaldehyde, in the oxidation of NADH. This research has implications for the development of biosensors and the fabrication of redox-active materials, underscoring the potential of such compounds in electrochemical applications (Pariente, Tobalina, Darder, Lorenzo, & Abruña, 1996).

properties

IUPAC Name

3,5-dibromo-2-ethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O2/c1-2-13-9-6(5-12)3-7(10)4-8(9)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBMBLXXEWUFSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60303206
Record name 3,5-dibromo-2-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60303206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-2-ethoxybenzaldehyde

CAS RN

61657-67-8
Record name 61657-67-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157342
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-dibromo-2-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60303206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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